(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine
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Overview
Description
(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of an ethoxypropyl group and a methylfuran group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 5-methylfurfural under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-ethoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H19NO2/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3 |
InChI Key |
YYFSXKPTMUCPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC=C(O1)C |
Origin of Product |
United States |
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